Thiacetarsamide

描述

准备方法

合成路线和反应条件

噻替砷胺可以通过多步合成工艺合成,该工艺涉及将三氧化二砷与硫代乙醇酸反应,然后加入乙酸酐 . 反应条件通常需要控制温度和pH值,以确保该化合物的正确形成。

工业生产方法

噻替砷胺的工业生产涉及使用类似化学反应进行大规模合成,但条件经过优化,以提高产率和纯度。 该过程包括严格的质量控制措施,以确保最终产品的安全性和有效性 .

化学反应分析

反应类型

噻替砷胺会发生各种化学反应,包括:

氧化: 噻替砷胺中的砷可以被氧化形成五氧化二砷。

还原: 该化合物可以被还原形成三氧化二砷。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及各种亲核试剂用于取代反应 .

主要形成的产物

科学研究应用

Clinical Efficacy

Effectiveness Against Heartworms

Thiacetarsamide has shown high efficacy against younger heartworms. Studies indicate that it is 99.7% effective against 2-month-old heartworms, while other treatments like melarsomine dihydrochloride exhibit varying effectiveness depending on the age of the worms .

Comparative Efficacy Table

| Treatment | Efficacy Against 2-Month-Old Worms | Efficacy Against Older Worms (7-12 Months) |

|---|---|---|

| This compound | 99.7% | 55.6% - 51.7% |

| Melarsomine Dihydrochloride | 100% | 82.1% |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a rapid distribution phase followed by a slower elimination phase. In dogs treated with this compound, blood arsenic concentrations were directly correlated with drug efficacy, suggesting that higher arsenic levels within the worms resulted in increased mortality rates .

Pharmacokinetic Parameters Table

| Parameter | Value |

|---|---|

| Mean Residence Time | Approximately 5 times longer than melarsomine |

| Clearance Rate | Three times lower than melarsomine |

| Effective Arsenic Concentration for Killing | 170 pg/ml in worm body |

Case Studies and Observations

Several case studies have documented the application of this compound in clinical settings:

- Study on Hepatectomized Dogs : A study evaluated the effects of this compound on dogs with decreased functional hepatic mass. Results showed significantly higher arsenic levels in heartworms and improved efficacy in killing these parasites compared to non-hepatectomized controls .

- Comparison with Melarsomine : In a clinical trial comparing this compound with melarsomine, both treatments were found to be effective; however, this compound had a narrower safety margin and was associated with more adverse effects, including potential hepatotoxicity and nephrotoxicity .

- Pulmonary Complications : Another study assessed pulmonary thromboembolism and hypertension following treatment with this compound. It was found that while some dogs retained surviving heartworms post-treatment, the overall clinical outcomes were comparable to those treated with newer adulticides like RM340 .

Safety and Toxicity

This compound is known for its potential toxicity. Adverse reactions can occur in up to 4% of treated dogs, necessitating careful monitoring during administration. The compound is highly irritant and can cause necrosis at the injection site if not administered properly .

作用机制

噻替砷胺通过多种机制发挥作用:

调节葡萄糖摄取和代谢: 它会干扰寄生虫的葡萄糖摄取和代谢,导致其死亡.

抑制谷胱甘肽还原酶: 该化合物抑制谷胱甘肽还原酶,破坏寄生虫内的氧化还原平衡.

改变肠道上皮: 噻替砷胺会改变寄生虫肠道上皮的结构和功能,损害其吸收营养的能力.

相似化合物的比较

类似化合物

砷凡纳明: 另一种有机砷化合物,历史上曾用于治疗梅毒和其他寄生虫感染.

美拉索明: 噻替砷胺的现代替代品,用于治疗犬的心丝虫感染.

独特性

噻替砷胺由于其特异的作用机制及其作为早期砷基化疗剂之一的历史意义而独一无二。 虽然美拉索明由于其安全性得到改善而已在兽医学中很大程度上取代了它,但噻替砷胺仍然是了解砷化学及其生物学效应的重要化合物 .

生物活性

Thiacetarsamide, also known as sodium this compound, is an organoarsenic compound primarily used as an adulticide in veterinary medicine, particularly for treating heartworm infections in dogs caused by Dirofilaria immitis. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy, and associated toxicological concerns.

This compound has the chemical formula CHAsNOS and a molecular weight of approximately 421.2 g/mol. It is administered intravenously and acts as an antiparasitic agent by targeting adult heartworms. The efficacy of this compound is attributed to its ability to disrupt the metabolic processes of the parasites, leading to their death. The drug's mechanism includes interference with cellular respiration and energy metabolism in the parasites, though the exact pathways remain under investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : this compound is administered intravenously, allowing for rapid systemic circulation.

- Distribution : The drug distributes into various tissues, including the liver and lungs, where it exerts its effects on parasites.

- Metabolism : this compound undergoes hepatic metabolism, which is crucial for its clearance from the body. Studies indicate that decreased functional hepatic mass can affect blood arsenic concentrations and drug efficacy .

- Excretion : The elimination half-life varies depending on liver function, with significant implications for dosing regimens .

Efficacy Against Heartworms

This compound has demonstrated high efficacy against Dirofilaria immitis, particularly in younger worms. Research indicates:

- Effectiveness : this compound has been reported to achieve over 99% efficacy against 2-month-old heartworms . In comparison to newer treatments like melarsomine dihydrochloride, which also shows high efficacy but with a different safety profile, this compound remains a critical option in certain cases .

Toxicological Profile

Despite its effectiveness, this compound has a narrow safety margin and is associated with several adverse effects:

- Hepatotoxicity : The drug can cause liver damage, particularly at higher doses (e.g., 3.3 mg/kg instead of the standard 2.2 mg/kg) leading to hepatotoxic reactions in approximately 4% of treated dogs .

- Nephrotoxicity : Kidney function may also be compromised following treatment with this compound.

- Complications : A study involving 416 dogs revealed that 26.2% experienced complications post-treatment, including increased lung sounds and fever. Most complications occurred between 5 to 9 days after treatment .

Table 1: Summary of Efficacy Studies

| Study Reference | Sample Size | Efficacy Rate | Complications Reported |

|---|---|---|---|

| Rawlings (1990) | 50 dogs | >99% against 2-month-old worms | 10% mild complications |

| McCall et al. (1980) | 100 dogs | Partially effective | Hepatotoxic reactions noted |

| Courtney et al. (1986) | 200 dogs | High efficacy but significant side effects | Nephrotoxic concerns |

Case Study Insights

- Efficacy vs. Safety : A comparative study between this compound and melarsomine indicated that while both are effective against heartworms, melarsomine has a more favorable safety profile with fewer reported complications .

- Long-term Outcomes : In cases where complications arose following this compound treatment, most dogs responded well to supportive care and anti-inflammatory medications .

- Hepatic Function Impact : Dogs with compromised liver function showed altered pharmacokinetics for this compound, underscoring the need for careful monitoring during treatment .

属性

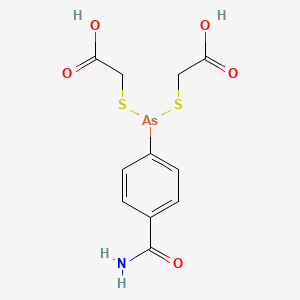

IUPAC Name |

2-[(4-carbamoylphenyl)-(carboxymethylsulfanyl)arsanyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12AsNO5S2/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQWEUNEYYXYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12AsNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201182 | |

| Record name | Thiacetarsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-72-6 | |

| Record name | 2,2′-[[[4-(Aminocarbonyl)phenyl]arsinidene]bis(thio)]bis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiacetarsamide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacetarsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIACETARSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMF4ELY9TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。